Isoescin Ie
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoescin Ie is a derivative of Aescine, a natural mixture of triterpene saponins extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is known for its various pharmacological properties, including anti-inflammatory, anti-edematous, and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoescin Ie can be synthesized through the extraction and purification of Aescine from horse chestnut seeds. The process involves the use of solvents such as methanol and acetonitrile, followed by chromatographic techniques to isolate this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction from horse chestnut seeds. The seeds are first ground into a fine powder, and then subjected to solvent extraction. The extract is then purified using chromatographic methods to obtain this compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Isoescin Ie undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified pharmacological activities .
Scientific Research Applications
Isoescin Ie has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in chromatographic studies and for the synthesis of new triterpene derivatives.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has potential therapeutic applications in treating chronic venous insufficiency, hemorrhoids, inflammation, and edema.
Mechanism of Action
Isoescin Ie exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: It modulates eicosanoids and nuclear factor-kappa B (NF-kB) pathways, reducing inflammation and edema.
Anti-cancer Action: this compound induces apoptosis in cancer cells by modulating the expression of p21, cyclin D1, and members of the Bcl-2 family of proteins.
Comparison with Similar Compounds
- Escin Ia
- Escin Ib
- Isoescin Ia
- Isoescin Ib
Comparison: Isoescin Ie is unique due to its specific molecular structure and pharmacological profile. While Escin Ia and Escin Ib are also derived from horse chestnut seeds and share similar anti-inflammatory properties, this compound has shown distinct anti-cancer activities. Isoescin Ia and Isoescin Ib are isomers of this compound, with slight differences in their molecular structures and biological activities .
Properties
Molecular Formula |
C49H76O19 |
---|---|
Molecular Weight |
969.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C49H76O19/c1-10-22(2)41(62)68-39-38(59)49(21-63-23(3)52)25(17-44(39,4)5)24-11-12-28-45(6)15-14-30(46(7,20-51)27(45)13-16-47(28,8)48(24,9)18-29(49)53)65-43-37(34(57)33(56)36(66-43)40(60)61)67-42-35(58)32(55)31(54)26(19-50)64-42/h10-11,25-39,42-43,50-51,53-59H,12-21H2,1-9H3,(H,60,61)/b22-10+/t25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36-,37+,38-,39-,42-,43+,45-,46+,47+,48+,49-/m0/s1 |
InChI Key |
WZAAXYBBKLYKDH-SDDXPSMISA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)COC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.